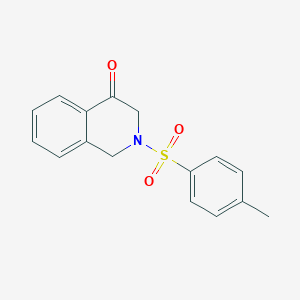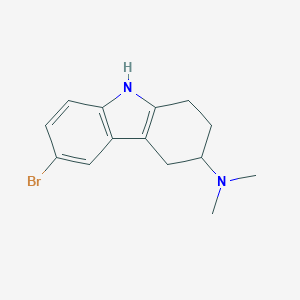
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole” is a chemical compound. It has been used in the synthesis of new heterocycles as potential antiproliferative agents . The compound is part of the coumarin derivatives, which are known for their diverse pharmacological and biological activities .
Synthesis Analysis
The compound has been synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, and 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole” is complex. The imidazopyridine moiety is not planar as indicated by the dihedral angle of 2.0 (2)° between the constituent rings; the 4-dimethylaminophenyl ring is inclined to the mean plane of the imidazole ring by 27.4 (1)° .Chemical Reactions Analysis
The compound has been involved in the synthesis of new heterocycles, including pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles . The reactions involved the use of heterocyclic amine, hydrazonoyl chlorides, and hydroximoyl chlorides .Aplicaciones Científicas De Investigación
- Methods : The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .
- Results : The results revealed that some of the synthesized compounds have promising antitumor activity against liver carcinoma (HEPG2-1), while most of the tested compounds showed moderate activity .
- Application Summary : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives. Also, chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds are described .
- Methods : The review covers the synthesis of various bioactive heterocyclic scaffolds from 3-(bromoacetyl)coumarin derivatives .
- Results : The review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .
Synthesis of New Heterocycles as Potential Antiproliferative Agents
Utility of 3-(Bromoacetyl)coumarins in Synthesis of Heterocyclic Systems
- Methods : The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .
- Results : The results revealed that some of the synthesized compounds have promising antitumor activity against liver carcinoma (HEPG2-1), while most of the tested compounds showed moderate activity .
- Application Summary : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives. Also, chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds are described .
- Methods : The review covers the synthesis of various bioactive heterocyclic scaffolds from 3-(bromoacetyl)coumarin derivatives .
- Results : The review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .
- Methods : The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .
- Results : The results revealed that some of the synthesized compounds have promising antitumor activity against liver carcinoma (HEPG2-1), while most of the tested compounds showed moderate activity .
- Application Summary : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives. Also, chemical reactions of 3-(bromoacetyl)coumarins as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds are described .
- Methods : The review covers the synthesis of various bioactive heterocyclic scaffolds from 3-(bromoacetyl)coumarin derivatives .
- Results : The review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .
Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents
3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROKAKJPVGNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621398 |
Source


|
| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole | |
CAS RN |
186545-33-5 |
Source


|
| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

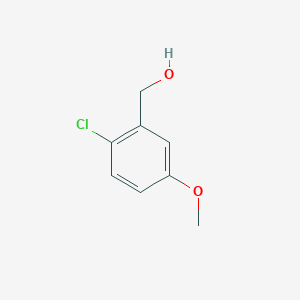

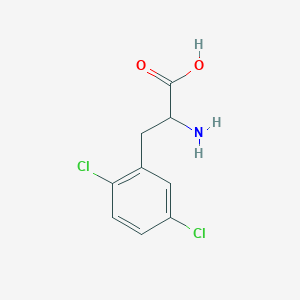


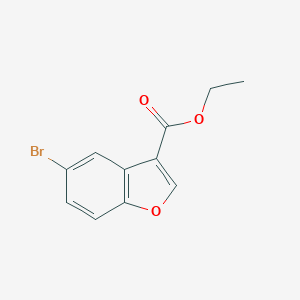
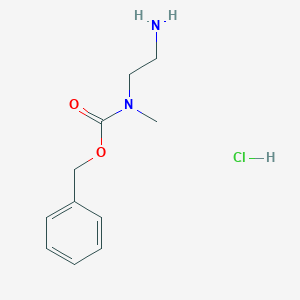

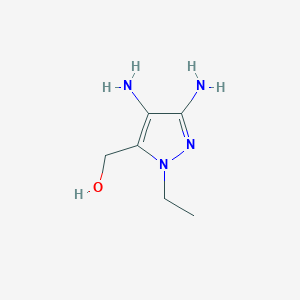
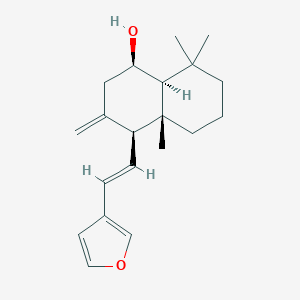
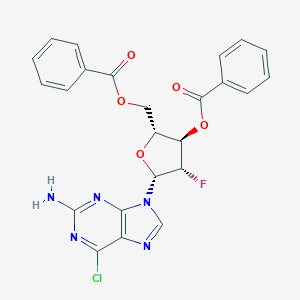
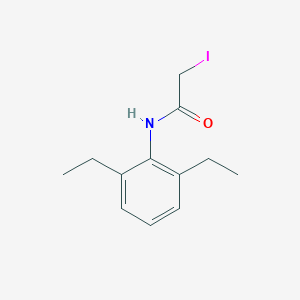
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
